molecular formula C23H25N3O7 B2458731 Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 891127-49-4

Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2458731
CAS No.: 891127-49-4
M. Wt: 455.467
InChI Key: MWIMDZDKPYKEGJ-UHFFFAOYSA-N
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Description

Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a complex organic compound featuring a benzoate ester linked to an oxadiazole ring, which is further substituted with a triethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution with Triethoxyphenyl Group: The triethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triethoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazides.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic or basic hydrolysis conditions can be employed, depending on the desired product.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazides and other reduced forms.

    Substitution: Carboxylic acids and their derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is not fully understood, but it is believed to involve:

    Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity.

    Pathways Involved: Potential pathways include inhibition of DNA synthesis or disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: Similar in structure but lacks the oxadiazole ring.

    Methyl 4-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate: Similar but with methoxy groups instead of ethoxy groups.

Uniqueness

Methyl 4-((5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is unique due to the presence of both the triethoxyphenyl group and the oxadiazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-[[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O7/c1-5-30-17-12-16(13-18(31-6-2)19(17)32-7-3)21-25-26-23(33-21)24-20(27)14-8-10-15(11-9-14)22(28)29-4/h8-13H,5-7H2,1-4H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIMDZDKPYKEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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